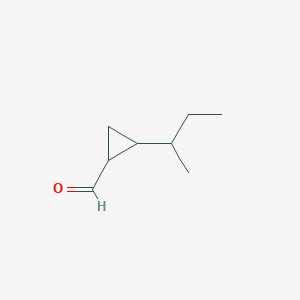
2-Amino-4-oxohexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-oxohexanoic acid: is an organic compound with the molecular formula C6H11NO3 It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-oxohexanoic acid can be achieved through several methods. One common approach involves the amidomalonate synthesis, which is an extension of the malonic ester synthesis. This method begins with the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by alkylation with a primary alkyl halide .
Industrial Production Methods: Industrial production of this compound typically involves the use of advanced organic synthesis techniques. These methods often require precise control of reaction conditions, such as temperature, pH, and the use of specific catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-oxohexanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming amino alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxo acids.
Reduction: Formation of amino alcohols.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
Chemistry: 2-Amino-4-oxohexanoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and is utilized in the development of new synthetic methodologies .
Biology: In biological research, this compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases .
Medicine: this compound has potential therapeutic applications. It is investigated for its role in drug development, particularly in the design of enzyme inhibitors and other bioactive molecules .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 2-Amino-4-oxohexanoic acid involves its interaction with specific molecular targets. It can act as a substrate or inhibitor for various enzymes, influencing metabolic pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions and its participation in redox reactions .
Comparison with Similar Compounds
2-Amino-5-oxohexanoic acid: This compound is structurally similar but differs in the position of the keto group.
6-Amino-2-oxohexanoic acid: Another similar compound with the amino and keto groups at different positions.
Uniqueness: 2-Amino-4-oxohexanoic acid is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. Its position of functional groups allows for unique interactions in chemical and biological systems, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C6H11NO3 |
|---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
2-amino-4-oxohexanoic acid |
InChI |
InChI=1S/C6H11NO3/c1-2-4(8)3-5(7)6(9)10/h5H,2-3,7H2,1H3,(H,9,10) |
InChI Key |
ZURAMQLBGKXPOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(aminomethyl)cyclopentyl]-2-methylaniline](/img/structure/B13250473.png)



![ethyl 3-{1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-1H-pyrazole-5-carboxylate hydrochloride](/img/structure/B13250494.png)
![1-Azabicyclo[2.2.1]heptan-4-yl methanesulfonate](/img/structure/B13250497.png)



amine](/img/structure/B13250515.png)
![9-[2-(methylamino)ethyl]-9H-purin-6-amine](/img/structure/B13250519.png)


